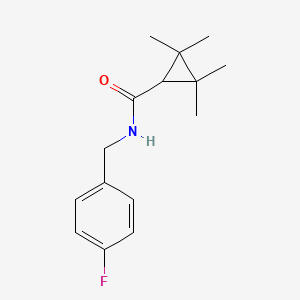
4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is an organic compound that belongs to the class of butenones. It features a methoxyphenyl group, an isoxazolyl group, and a butenone backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3-methyl-5-isoxazolecarboxylic acid under basic conditions, followed by dehydration to form the butenone structure. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound carboxylic acid, while reduction may produce 4-(4-methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-butanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-3-buten-2-one: Lacks the isoxazolyl group.
1-(3-Methyl-5-isoxazolyl)-3-buten-2-one: Lacks the methoxyphenyl group.
4-(4-Hydroxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Has a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is unique due to the presence of both methoxyphenyl and isoxazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
(E)-4-(4-methoxyphenyl)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H15NO3/c1-11-9-15(19-16-11)10-13(17)6-3-12-4-7-14(18-2)8-5-12/h3-9H,10H2,1-2H3/b6-3+ |
InChI-Schlüssel |
DDAQVWSQPAHHMK-ZZXKWVIFSA-N |
Isomerische SMILES |
CC1=NOC(=C1)CC(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=NOC(=C1)CC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)
![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![3-(Azepan-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373024.png)

![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
![2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13373034.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373035.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
